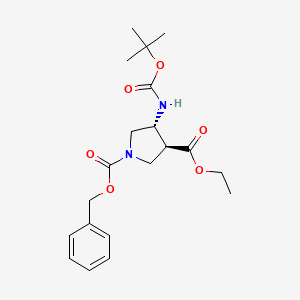

(3S,4R)-1-Bencil 3-etil 4-(terc-butoxicarbonilamino)pirrolidina-1,3-dicarboxilato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3S,4R)-1-Benzyl 3-ethyl 4-(tert-butoxycarbonylamino)pyrrolidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C20H28N2O6 and its molecular weight is 392.452. The purity is usually 95%.

BenchChem offers high-quality (3S,4R)-1-Benzyl 3-ethyl 4-(tert-butoxycarbonylamino)pyrrolidine-1,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R)-1-Benzyl 3-ethyl 4-(tert-butoxycarbonylamino)pyrrolidine-1,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals. For instance, derivatives of this compound have been explored for their potential anti-inflammatory and analgesic properties.

Chiral Auxiliary in Asymmetric Synthesis

Due to its chiral nature, (3S,4R)-1-Benzyl 3-ethyl 4-(tert-butoxycarbonylamino)pyrrolidine-1,3-dicarboxylate can be utilized as a chiral auxiliary in asymmetric synthesis. This application is crucial for producing enantiomerically pure compounds, which are often required in drug development.

Formation of Pyrrolidine Derivatives

This compound is instrumental in the formation of various pyrrolidine derivatives through reactions such as nucleophilic substitutions and coupling reactions. These derivatives have applications across multiple fields including agrochemicals and fine chemicals.

Functionalization of Carboxylic Acids

The presence of two carboxylate groups in its structure allows for further functionalization, enabling the synthesis of more complex molecules with tailored properties. This characteristic is particularly useful in developing compounds with specific biological activities.

Case Study 1: Development of Anti-Cancer Agents

Research has shown that derivatives synthesized from (3S,4R)-1-Benzyl 3-ethyl 4-(tert-butoxycarbonylamino)pyrrolidine-1,3-dicarboxylate exhibit promising anti-cancer activity. A study demonstrated that certain modifications led to compounds that inhibit tumor growth in vitro and in vivo models.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of synthesized analogs derived from this compound. The results indicated that specific derivatives significantly reduced inflammation markers in animal models, suggesting potential therapeutic applications.

Data Table: Summary of Research Findings

Actividad Biológica

(3S,4R)-1-Benzyl 3-ethyl 4-(tert-butoxycarbonylamino)pyrrolidine-1,3-dicarboxylate, with CAS number 1311254-40-6, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

The compound's molecular formula is C20H28N2O6 with a molecular weight of approximately 392.45 g/mol. It features a pyrrolidine backbone with various functional groups that may influence its biological activity.

Research indicates that compounds similar to (3S,4R)-1-Benzyl 3-ethyl 4-(tert-butoxycarbonylamino)pyrrolidine-1,3-dicarboxylate may exhibit their biological effects through various mechanisms:

- PARP Inhibition : Similar compounds have shown potential as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. Inhibition of PARP can lead to increased cytotoxicity in cancer cells, particularly those with BRCA mutations .

- Anticancer Activity : Studies have reported that related pyrrolidine derivatives exhibit significant anticancer properties, with some showing IC50 values in the nanomolar range against various cancer cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (3S,4R)-1-Benzyl 3-ethyl 4-(tert-butoxycarbonylamino)pyrrolidine-1,3-dicarboxylate and similar compounds:

| Compound Name | Biological Activity | IC50 (nM) | Cell Line |

|---|---|---|---|

| Compound A | PARP Inhibition | 4 | MDA-MB-436 |

| Compound B | Anticancer | 17.4 | CAPAN-1 |

| (3S,4R)-1-Benzyl 3-ethyl 4-(tert-butoxycarbonylamino)pyrrolidine-1,3-dicarboxylate | Potential PARP inhibitor | TBD | TBD |

Case Study 1: Anticancer Properties

A study investigated the anticancer properties of pyrrolidine derivatives including (3S,4R)-1-Benzyl 3-ethyl 4-(tert-butoxycarbonylamino)pyrrolidine-1,3-dicarboxylate. The results indicated that these compounds could effectively inhibit cell proliferation in several cancer cell lines. The structure-activity relationship was analyzed to understand how different substituents affected potency and selectivity against cancer cells.

Case Study 2: PARP Inhibition

In a separate study focusing on PARP inhibition, derivatives similar to (3S,4R)-1-Benzyl 3-ethyl 4-(tert-butoxycarbonylamino)pyrrolidine-1,3-dicarboxylate demonstrated promising results with IC50 values comparable to established PARP inhibitors like veliparib. The study utilized molecular docking techniques to elucidate binding interactions at the active site of PARP enzymes .

Propiedades

IUPAC Name |

1-O-benzyl 3-O-ethyl (3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O6/c1-5-26-17(23)15-11-22(12-16(15)21-18(24)28-20(2,3)4)19(25)27-13-14-9-7-6-8-10-14/h6-10,15-16H,5,11-13H2,1-4H3,(H,21,24)/t15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPWCOHMSQJSLO-HOTGVXAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CN(C[C@@H]1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743207 |

Source

|

| Record name | 1-Benzyl 3-ethyl (3S,4R)-4-[(tert-butoxycarbonyl)amino]pyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311254-40-6 |

Source

|

| Record name | 1-Benzyl 3-ethyl (3S,4R)-4-[(tert-butoxycarbonyl)amino]pyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.